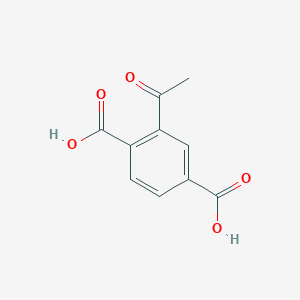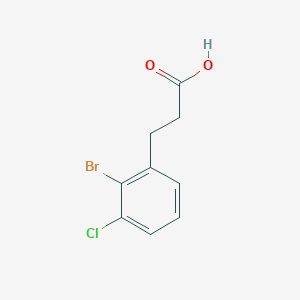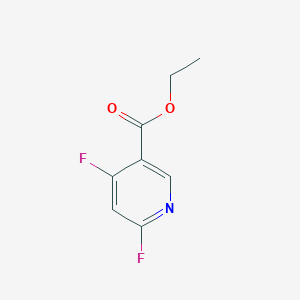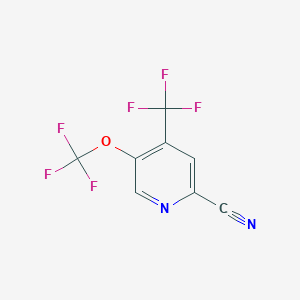
N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide is a chemical compound with a unique structure that includes a pyrrole ring substituted with a hydroxymethyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide typically involves the reaction of 5-(hydroxymethyl)-1H-pyrrole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(5-carboxyl-1H-pyrrol-3-yl)acetamide.
Reduction: Formation of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)ethylamine.
Substitution: Formation of various substituted amides or esters.
Scientific Research Applications
N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(hydroxymethyl)acetamide: Similar structure but lacks the pyrrole ring.
N-(5-methyl-1H-pyrrol-3-yl)acetamide: Similar structure but lacks the hydroxymethyl group.
Uniqueness
N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide is unique due to the presence of both the hydroxymethyl group and the pyrrole ring. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-[5-(hydroxymethyl)-1H-pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-5(11)9-6-2-7(4-10)8-3-6/h2-3,8,10H,4H2,1H3,(H,9,11) |
InChI Key |
HAROYZBWBMXHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CNC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)

![Ethyl 5-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B12331403.png)


![Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-](/img/structure/B12331412.png)


![2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]-](/img/structure/B12331428.png)





